Cas no 896344-75-5 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide)

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide
- 896344-75-5
- N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide
- CHEMBL1438015
- MLS001166839
- HMS2955L21
- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide
- SMR000641515
- F2558-0130
- AKOS024660279
- N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide
-
- インチ: 1S/C21H17N3O3S/c1-28(26,27)17-11-9-14(10-12-17)21(25)22-16-6-4-5-15(13-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
- InChIKey: YJZIWVRTUWYQLE-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C2NC3=CC=CC=C3N=2)=C1)(=O)C1=CC=C(S(C)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 391.09906259g/mol
- どういたいしつりょう: 391.09906259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 654
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2558-0130-10mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2558-0130-5mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2558-0130-20μmol |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2558-0130-2mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2558-0130-25mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2558-0130-5μmol |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2558-0130-2μmol |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2558-0130-100mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2558-0130-1mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2558-0130-30mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide 関連文献
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamideに関する追加情報
Research Briefing on N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide (CAS: 896344-75-5)
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide (CAS: 896344-75-5) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a modulator of key biological pathways, particularly in the context of inflammation and oncology. This research briefing aims to summarize the latest findings related to this compound, highlighting its mechanism of action, pharmacological properties, and potential clinical applications.
The compound's structure features a benzimidazole core linked to a methanesulfonylbenzamide moiety, which is believed to contribute to its bioactivity. Recent in vitro and in vivo studies have demonstrated that N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide exhibits potent inhibitory effects on specific protein kinases involved in inflammatory and proliferative pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound selectively targets the JAK-STAT signaling pathway, which is implicated in autoimmune diseases and certain cancers.
Pharmacokinetic studies have also shed light on the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Data from preclinical models indicate that N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide has favorable oral bioavailability and a half-life conducive to once-daily dosing. These properties make it a promising candidate for further development as an oral therapeutic agent. However, challenges such as potential off-target effects and metabolic stability in human subjects remain to be addressed in ongoing research.
In the context of oncology, recent findings suggest that the compound may synergize with existing chemotherapeutic agents to enhance efficacy. A 2024 study in Cancer Research demonstrated that N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide sensitizes tumor cells to DNA-damaging agents by modulating DNA repair mechanisms. This discovery opens new avenues for combination therapies in resistant cancers, particularly those with dysregulated DNA repair pathways.
Despite these promising results, the translational potential of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide requires further validation through clinical trials. Current efforts are focused on optimizing the compound's chemical structure to improve selectivity and reduce toxicity. Additionally, researchers are exploring its potential applications beyond oncology, including neurodegenerative diseases and metabolic disorders, where modulation of similar pathways may be beneficial.
In conclusion, N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide (CAS: 896344-75-5) represents a versatile scaffold with significant therapeutic potential. Ongoing research continues to elucidate its molecular mechanisms and expand its applicability across various disease areas. Future studies should prioritize clinical translation while addressing the pharmacological challenges associated with its development.
896344-75-5 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide) 関連製品
- 2097896-46-1(N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide)
- 923245-20-9(4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide)
- 171262-64-9(L-Lysine, N6-(2-hydroxyacetyl)-)
- 1283103-86-5(4-(1-Isopropyl-1H-indol-3-yl)butanoic acid)
- 27653-68-5(Trimethoprim N-oxide)
- 1437432-59-1(2-[4-methoxy-3-(4-methoxyphenyl)-6-oxo-pyridazin-1-yl]propanoic acid)
- 1808069-04-6(trans-3-[4-(trifluoromethyl)phenyl]cyclobutanamine)
- 142702-34-9(H-Met-Pro-OH Hydrochloride)
- 1009162-78-0(3-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid)
- 1806518-70-6(3-Bromo-1-(2-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one)




